Dimethoxy Dienogest

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to dimethoxy groups often involves Diels-Alder reactions, a fundamental method in organic synthesis for creating complex molecules. For example, the total synthesis of epoxyquinols and related molecules demonstrates the use of Diels-Alder reactions with 2H-pyran derivatives, highlighting the versatility and efficiency of this method in constructing complex structures (Shoji et al., 2005; Li & Porco, 2005).

Molecular Structure Analysis

The analysis of molecular structures, especially for dimethoxy-containing compounds, can be complex due to their potential for various electronic and steric interactions. Studies on dimethoxy[2.n]metacyclophanes and similar molecules provide insights into the conformational preferences and structural characteristics of such compounds (Okada et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving dimethoxy compounds are diverse, including polyaddition reactions that offer novel polymer materials (Shi et al., 2016). These reactions expand the utility of dimethoxy groups in synthesizing materials with unique properties.

Physical Properties Analysis

The physical properties of dimethoxy compounds can vary widely depending on their structural context. For example, the study of dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones provides information on the crystal structure and physical characteristics of these compounds, which are essential for understanding their behavior and applications (Patel et al., 2022).

Chemical Properties Analysis

The chemical properties of compounds with dimethoxy groups are influenced by their molecular structure and the presence of other functional groups. The selective oxidation of methanol to dimethoxymethane, for example, illustrates the reactivity of dimethoxy compounds under specific conditions and the role of catalysts in directing these reactions (Fu & Shen, 2007).

科学的研究の応用

Dienogest in Endometriosis Treatment

Dienogest is a synthetic oral progestogen used for treating endometriosis at a dosage of 2 mg/day. It is characterized by its high selectivity for progesterone receptors, strong progestational effects, and moderate antigonadotrophic effects, without androgenic, glucocorticoid, or mineralocorticoid activity. Clinical trials have shown Dienogest to be more effective than placebo in reducing pelvic pain associated with endometriosis and comparable to gonadotropin-releasing hormone (GnRH) agonists in terms of efficacy but with fewer hypoestrogenic effects. Long-term treatment with Dienogest has demonstrated sustained efficacy in managing endometriosis symptoms over more than a year, with a generally well-tolerated profile and high patient compliance rates due to predictable adverse effects (McCormack, 2010); (Schindler, 2011).

Progestin Therapy for Endometrial Cancer

Dienogest, as a fourth-generation progestin, has shown promise in the hormone therapy for endometriosis and is under investigation for its antitumor activity, particularly in endometrial cancer. It suppresses the proliferation of endometrial cancer-derived cell lines in vitro, indicating a potential for clinical application as a new drug for treating endometrial cancer (Banno et al., 2012).

Safety And Hazards

Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .

将来の方向性

Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .

特性

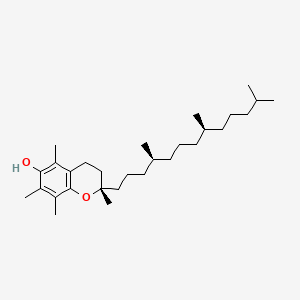

IUPAC Name |

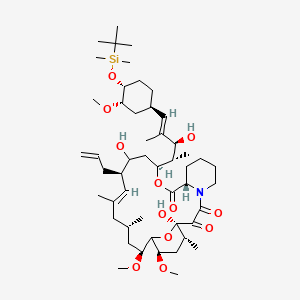

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQICJYXLKNOT-MXEMCNAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxy Dienogest | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[3-2H]Glucose](/img/structure/B1146262.png)

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)

![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, endo- (9CI)](/img/no-structure.png)

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)